An In-depth Technical Guide to Cycloheptylhydrazine Hydrochloride (CAS Number: 79201-43-7)
An In-depth Technical Guide to Cycloheptylhydrazine Hydrochloride (CAS Number: 79201-43-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptylhydrazine hydrochloride (CAS No. 79201-43-7) is a versatile chemical intermediate with significant potential in various scientific domains. As a substituted hydrazine derivative, its unique structural features, particularly the seven-membered cycloheptyl ring, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, outlines plausible synthetic routes based on established chemical principles, discusses its known applications, and details essential safety and handling protocols. The content is structured to provide both foundational knowledge and practical insights for laboratory and developmental applications.
Introduction and Significance
Cycloheptylhydrazine hydrochloride is the hydrochloride salt of cycloheptylhydrazine. The hydrazine moiety is a potent nucleophile and a precursor to a wide array of heterocyclic compounds, which are prevalent in pharmacologically active molecules.[1] The cycloheptyl group, a non-aromatic seven-membered ring, imparts specific steric and electronic properties, influencing the molecule's reactivity and the conformational characteristics of its derivatives.
This compound serves as a critical intermediate in several key areas of chemical research and development:
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Pharmaceutical Development: It is a key starting material for the synthesis of novel therapeutic agents, with particular mention in the development of anti-cancer drugs.[2][3][4]
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Organic Synthesis: Its reactive hydrazine group allows for the construction of complex molecular architectures, making it a versatile tool for synthetic chemists.[2][3][4]
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Material Science: There is growing interest in its use for creating new polymers with specialized properties.[2][3]
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Agrochemicals: It finds application in the formulation of pesticides and herbicides.[2][4]
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Neurochemistry Research: The compound is being investigated for its effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.[2][4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 79201-43-7 | [2][3][5] |
| Molecular Formula | C₇H₁₆N₂·HCl | [3][5] |
| Molecular Weight | 164.68 g/mol | [3][5] |
| Appearance | Low melting solid | [3] |
| Purity | ≥ 97% (by HPLC) | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
| IUPAC Name | cycloheptylhydrazine;hydrochloride | [2] |
| SMILES | C1CCCC(CC1)NN.Cl | [2] |
| InChI Key | IKKKEDGXOWBLHT-UHFFFAOYSA-N | [2] |
Synthesis of Cycloheptylhydrazine Hydrochloride
Proposed Synthetic Pathway: Reductive Amination of Cycloheptanone
This two-step process leverages the principles of hydrazone formation and subsequent reduction.
Caption: Proposed synthetic workflow for Cycloheptylhydrazine hydrochloride.
Experimental Protocol (Hypothetical)
Disclaimer: This protocol is illustrative and based on general methods for similar chemical transformations. It has not been validated for this specific compound and should be adapted and optimized under appropriate laboratory safety protocols.
Step 1: Synthesis of Cycloheptanone Hydrazone
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To a solution of cycloheptanone (1.0 eq) in ethanol, add a slight excess of hydrazine hydrate (1.1 eq).
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Add a catalytic amount of acetic acid (e.g., 0.1 eq).
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Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
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Upon completion, the solvent is removed under reduced pressure to yield crude cycloheptanone hydrazone. This intermediate may be used in the next step without further purification.
Causality: The acidic catalyst protonates the carbonyl oxygen of cycloheptanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine. The subsequent dehydration reaction is driven by the formation of a stable C=N double bond.
Step 2: Reduction of Cycloheptanone Hydrazone to Cycloheptylhydrazine
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Dissolve the crude cycloheptanone hydrazone (1.0 eq) in a suitable solvent such as methanol or acetic acid.
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Cool the solution in an ice bath.
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Slowly add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions. The pH should be maintained between 3 and 4 by the addition of acetic acid if necessary.
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Quench the reaction by the careful addition of water.
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Basify the solution with an aqueous solution of NaOH to a pH > 10.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cycloheptylhydrazine.
Causality: Sodium cyanoborohydride is a mild reducing agent that is selective for the reduction of imines (and in this case, a hydrazone) in the presence of ketones. The reaction is more efficient under mildly acidic conditions which protonate the hydrazone nitrogen, making the C=N bond more susceptible to hydride attack.
Step 3: Formation of Cycloheptylhydrazine Hydrochloride
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Dissolve the crude cycloheptylhydrazine in a minimal amount of a suitable solvent like diethyl ether or ethanol.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield Cycloheptylhydrazine hydrochloride.
Causality: The basic nitrogen atoms of the hydrazine moiety are readily protonated by the strong acid (HCl), leading to the formation of the corresponding ammonium salt. The salt is typically less soluble in organic solvents than the free base, facilitating its isolation by precipitation.
Reactivity and Applications in Synthesis
The synthetic utility of Cycloheptylhydrazine hydrochloride stems from the reactivity of the hydrazine functional group. The free base, which can be generated in situ by treatment with a base, is a potent nucleophile.
Formation of Heterocycles
A primary application of alkylhydrazines is in the synthesis of nitrogen-containing heterocycles, particularly pyrazoles and pyrazolones. This is typically achieved through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.
Caption: General scheme for the synthesis of pyrazole derivatives.
This reactivity is crucial in medicinal chemistry, as the pyrazole scaffold is a common feature in many bioactive molecules.[6]
Formation of Hydrazones
Cycloheptylhydrazine reacts with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are often stable crystalline solids and can be used for the purification and characterization of carbonyl compounds. Furthermore, hydrazones are versatile intermediates themselves, participating in reactions such as the Wolff-Kishner reduction and various cyclization reactions.
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the cycloheptyl ring, likely in the aliphatic region (δ 1.0-3.5 ppm). The methine proton adjacent to the hydrazine group would be expected to be the most downfield of the cycloalkyl protons. Signals for the N-H protons of the hydrazinium ion would be present, and their chemical shift would be highly dependent on the solvent and concentration. |
| ¹³C NMR | Signals for the carbon atoms of the cycloheptyl ring. The carbon atom attached to the nitrogen would be the most downfield. |
| FT-IR | Characteristic N-H stretching vibrations for the hydrazinium ion, typically broad bands in the region of 2500-3200 cm⁻¹. C-H stretching and bending vibrations for the cycloheptyl group would also be present. |
| Mass Spec. | The molecular ion of the free base (cycloheptylhydrazine) would be expected at m/z corresponding to C₇H₁₆N₂. Fragmentation patterns would likely involve loss of nitrogen and fragmentation of the cycloheptyl ring. |
| HPLC | As a non-chromophoric compound, UV detection at low wavelengths (e.g., < 220 nm) or the use of other detection methods like evaporative light scattering detection (ELSD) or derivatization with a UV-active agent would be necessary for quantification. Purity is typically reported as ≥ 97% by suppliers.[3] |
Safety and Handling
Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity. The following safety precautions should be strictly adhered to:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Cycloheptylhydrazine hydrochloride is a valuable and versatile building block in modern organic and medicinal chemistry. While detailed public information on its synthesis and analytical characterization is sparse, its potential applications, particularly in the synthesis of novel pharmaceuticals, are significant. This guide provides a foundational understanding of its properties, plausible synthetic routes, and safe handling practices to aid researchers in its effective utilization. Further research into its specific applications and the development of detailed, validated synthetic and analytical protocols would be a valuable contribution to the scientific community.
References
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Calca Solutions. Empowered Hydrazine Pharmaceuticals. [Link]
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MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
Sources
- 1. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Propose a mechanism for both parts of the Wolff–Kishner reduction... | Study Prep in Pearson+ [pearson.com]
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